1-Benzyl-3-cyclopentylimidazolidine-2,4,5-trione
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Overview
Description
1-Benzyl-3-cyclopentylimidazolidine-2,4,5-trione is a heterocyclic compound that belongs to the class of imidazolidine-2,4,5-triones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazolidine ring substituted with a benzyl group at the first position and a cyclopentyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-cyclopentylimidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with cyclopentanone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired imidazolidine-2,4,5-trione .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-cyclopentylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4,5-trione oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-Benzyl-3-cyclopentylimidazolidine-2,4,5-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-cyclopentylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
1-Benzyl-3-phenacylimidazolidine-2,4,5-trione: Similar in structure but with a phenacyl group instead of a cyclopentyl group.
1-Benzyl-3-(4-isopropylphenyl)imidazolidine-2,4,5-trione: Contains an isopropylphenyl group, showing different biological activities.
Uniqueness: 1-Benzyl-3-cyclopentylimidazolidine-2,4,5-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group contributes to its lipophilicity and potential interactions with biological targets, differentiating it from other similar compounds .
Properties
IUPAC Name |
1-benzyl-3-cyclopentylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-14(19)17(12-8-4-5-9-12)15(20)16(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKFESFQKSOSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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